molecular formula C11H14O B132175 4'-Methylbutyrophenone CAS No. 4160-52-5

4'-Methylbutyrophenone

Cat. No. B132175
CAS RN: 4160-52-5
M. Wt: 162.23 g/mol
InChI Key: CIYAESDXUTVTAL-UHFFFAOYSA-N
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Description

4'-Methylbutyrophenone is a chemical compound that has been studied in various contexts, including its potential as a neuroleptic agent and its structural and physicochemical properties. While the provided papers do not directly discuss 4'-Methylbutyrophenone, they do provide insights into related compounds that can help infer some of its characteristics. For instance, 4-phenylbutyrophenone (4PBP) is closely related and has been studied for its neuroleptic potential, indicating that 4'-Methylbutyrophenone may also exhibit similar properties .

Synthesis Analysis

The synthesis of related compounds such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been reported through ring-opening reactions of itaconic anhydride with 3-aminoacetophenone . Although the synthesis of 4'-Methylbutyrophenone is not explicitly described, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 4'-Methylbutyrophenone has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . These studies provide a detailed understanding of the molecular geometry, bond lengths, and angles, which are crucial for predicting the behavior of 4'-Methylbutyrophenone.

Chemical Reactions Analysis

The chemical reactivity and stability of compounds like 4-phenylbutyrophenone have been analyzed using natural bond orbital (NBO) analysis, Fukui function analysis, and molecular electrostatic potential diagrams . These analyses help in understanding the reactive sites and charge distribution within the molecule, which are essential for predicting the chemical reactions that 4'-Methylbutyrophenone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenylbutyrophenone have been studied, including its vibrational spectroscopic properties, hyperpolarizability, and thermal stability . These properties are indicative of how 4'-Methylbutyrophenone might behave under different conditions and in various chemical environments.

Scientific Research Applications

Analysis in Forensic Science

4'-Methylbutyrophenone has been identified in forensic studies. For instance, a derivative, 3',4'-methylenedioxy-2,2-dibromobutyrophenone, was characterized using various analytical techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance, highlighting its role in the synthesis of synthetic cathinone derivatives (Armenta et al., 2019).

Chemical Extraction Processes

A study on the recovery of tantalum and niobium using 4-methylacetophenone (4-MAcPh) demonstrates its application in chemical extraction processes. This study compared 4-MAcPh with methyl isobutyl ketone (MIBK) for extraction efficiencies, showing its potential in selective recovery processes (Toure et al., 2018).

Drug Intermediate Synthesis

4-(Methylthio)acetophenone is used as a drug intermediate in the synthesis of Vioxx (Rofecoxib), highlighting its application in pharmaceutical manufacturing. This compound is typically produced via Friedel–Crafts acylation using heterogeneous catalysts, offering a greener production process (Yadav & Bhagat, 2005).

Photopolymerization Processes

The compound has been explored in photopolymerization processes. A study on nitroxide-mediated photopolymerization used a derivative of 4'-Methylbutyrophenone as a photoiniferter, demonstrating its application in the synthesis of polymers (Guillaneuf et al., 2010).

Neuroprotective Effects

Sodium 4-phenylbutyrate, a derivative, has shown neuroprotective effects against cerebral ischemic injury. Its applications in reducing ER-mediated apoptosis and inflammation suggest potential therapeutic uses in treating cerebral ischemia (Qi et al., 2004).

Biosynthesis in Microorganisms

Research on the biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose demonstrates the potential of using microorganisms for the production of compounds derived from 4'-Methylbutyrophenone (Zhou et al., 2016).

Catalytic Activity Studies

A study on the stereochemistry of 2′-methylbutyrophenone oxime and its catalytic activity in cyclopalladation processes shows its application in understanding and improving catalytic reactions (Vatsadze et al., 2017).

Photocyclization in Organic Synthesis

4'-Methylbutyrophenone derivatives have been studied for their potential in photocyclization reactions, crucial in the synthesis of cyclobutanols, which have applications in organic synthesis (Griesbeck & Heckroth, 2002).

Environmental and Health Studies

Studies also include the investigation of derivatives in environmental and health contexts, such as their presence in human plasma and urine and their transformations in surface waters, which are significant for understanding environmental impact and human health (Janjua et al., 2008; Ruggeri et al., 2013).

Pharmaceutical Applications

4-Phenylbutyric acid has been investigated for its role in maintaining proteostasis, demonstrating potential applications in the treatment of diseases related to protein misfolding (Kolb et al., 2015).

Safety And Hazards

4’-Methylbutyrophenone should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed . It is incompatible with strong oxidizing agents . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

properties

IUPAC Name

1-(4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYAESDXUTVTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194424
Record name 4'-Methylbutyrophenone
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methylbutyrophenone

CAS RN

4160-52-5
Record name 1-(4-Methylphenyl)-1-butanone
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Record name 4'-Methylbutyrophenone
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Record name 4'-Methylbutyrophenone
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Record name 4'-Methylbutyrophenone
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Record name 4'-methylbutyrophenone
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Record name 4'-METHYLBUTYROPHENONE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-Tolylboronic acid (0.150 g, 1.10 mmol), tetrakis(triphenylphosphine)palladium(0) (0.064 g, 0.055 mmol), and cesium carbonate (1.80 g, 5.52 mmol) were suspended in toluene (25 mL). The reaction mixture was purged under a vigorous flow of nitrogen for 15 minutes. Butyryl chloride (0.344 mL, 3.31 mmol) was added, and the reaction mixture was heated at 100° C. under an atmosphere of nitrogen for 24 h. The reaction mixture was cooled to ambient temperature and diluted with ether (100 mL). The organic layer was extracted sequentially with water (10 mL), aqueous sodium bicarbonate (10 mL), and aqueous sodium chloride (10 mL). The organic layer was dried (magnesium sulfate), filtered, and concentrated. Purification of the residue by flash column chromatography (7.5% ether/petroleum ether) afforded 1-(4-methylphenyl)-1-butanone as a colorless oil (0.134 g, 0.827 mmol): 1H NMR (CDCl3, 400 MHz) δ 7.86 (d, 2H), 7.25 (d, 2H), 2.92 (t, 2H), 2.41 (s, 3H), 1.76 (sx, 2H), 1.00 (t, 3H).
Quantity
0.15 g
Type
reactant
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1.8 g
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reactant
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0.344 mL
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reactant
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25 mL
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solvent
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100 mL
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solvent
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0.064 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

p-Tolylboronic acid (0.150 g, 1.10 mmol), tetrakis(triphenylphosphine)pal-ladium(0) (0.064 g, 0.055 mmol), and cesium carbonate (1.80 g, 5.52 mmol) were suspended in toluene (25 mL). The reaction mixture was purged under a vigorous flow of nitrogen for 15 minutes. Butyryl chloride (0.344 mL, 3.31 mmol) was added, and the reaction mixture was heated at 100° C. under an atmosphere of nitrogen for 24 h. The reaction mixture was cooled to ambient temperature and diluted with ether (100 mL). The organic layer was extracted sequentially with water (10 mL), aqueous sodium bicarbonate (10 mL), and aqueous sodium chloride (10 mL). The organic layer was dried (magnesium sulfate), filtered, and concentrated. Purification of the residue by flash column chromatography (7.5% ether/petroleum ether) afforded 1-(4-methylphenyl)-1-butanone as a colorless oil (0.134 g, 0.827 mmol): 1H NMR (CDCl3, 400 MHz) δ 7.86 (d, 2H), 7.25 (d, 2H), 2.92 (t, 2H), 2.41 (s, 3H), 1.76 (sx, 2H), 1.00 (t, 3H).
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)pal-ladium(0)
Quantity
0.064 g
Type
reactant
Reaction Step Two
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1.8 g
Type
reactant
Reaction Step Three
Quantity
0.344 mL
Type
reactant
Reaction Step Four
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25 mL
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solvent
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Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Methylbutyrophenone
Reactant of Route 6
4'-Methylbutyrophenone

Citations

For This Compound
29
Citations
DR Kearns, WA Case - Journal of the American Chemical Society, 1966 - ACS Publications
The single triplet absorption spectra of 16 photochemically active aromatic ketones and aldehydes have been investigated by the phosphorescence excitation method. Both, and, triplet …
Number of citations: 347 pubs.acs.org
K Tsujikawa, T Yamamuro, K Kuwayama… - Forensic Science …, 2014 - Elsevier
A portable near infrared spectrometer was applied to the presumptive identification of psychotropic drugs based on library searching. Data-treatment methods (mathematical …
Number of citations: 37 www.sciencedirect.com
S Júlio, RA Ferro, S Santos, A Alexandre… - Analytical and …, 2023 - Springer
… The fractions containing pure ketone were then evaporated under vacuum to give a colorless oil (4′-methylbutyrophenone and 4′-methylvalerophenone) or a white solid (4′-…
Number of citations: 1 link.springer.com
A Carlsson, V Sandgren, S Svensson… - Drug testing and …, 2018 - Wiley Online Library
The use of hyphenated analytical techniques in forensic drug screening enables simultaneous identification of a wide range of different compounds. However, the appearance of drug …
B Grjol, M Jereb - Chemical Papers, 2021 - Springer
… Functionalization of 4’-methylbutyrophenone 8a in addition to the α-brominated ketone 9a also leads to the formation of benzyl bromide 10a (entry 1). The reaction of 8a was completely …
Number of citations: 1 link.springer.com
JB Flannery, GJ Janz - Journal of the American Chemical Society, 1966 - ACS Publications
A study is reported of the rate of the gas-phase addition of CF3CN to ethylene over the range 365-445. Under conditions such that CF3CN>> C2H4, the rate equation is (d/dO […
Number of citations: 9 pubs.acs.org
DC Neckers, AP Schaap, J Hardy - Journal of the American …, 1966 - ACS Publications
The reactions of arylcyclopropylcarbinols with di-/-butyl peroxide and aryl cyclopropyl ketones with 2-butanol and di-Z-butyl peroxidehave been investigated. Factors influencing the …
Number of citations: 40 pubs.acs.org
T Kozuka - Bulletin of the Chemical Society of Japan, 1982 - journal.csj.jp
A series of p-benzoquinones having an ester functional group in the α position of alkyl side chains was prepared. Irradiation of these quinones, except for methyl 3-methyl-2-(4-methyl-3,…
Number of citations: 23 www.journal.csj.jp
DR Arnold, U Carbide - Adv Photochem, 2009 - books.google.com
The photocycloaddition of a carbonyl compound to an olefin with the formation of an oxetane 3 was first observed by Paterno and Chiefli in 1909.1 They reported obtaining a compound …
Number of citations: 2 books.google.com
T Kozuka - Synthesis, 1982 - jlc.jst.go.jp
Scheme 1. shown in Scheme 1. That is, oxythallation of the ketone 1 with thallium (IH) nitrate (TTN) 6'and trimethyl orthoformate (TMOF) in methanol followed by oxidation of the ester 2 …
Number of citations: 0 jlc.jst.go.jp

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